molecular formula C7H5ClF3NO B063373 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 175136-17-1

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B063373
M. Wt: 211.57 g/mol
InChI Key: ZRRBUQUZQJTWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative, a class of organic compounds containing a pyridine ring, a nitrogen-containing heterocycle. It is significant due to its utility in various chemical syntheses, including agrochemicals and pharmaceuticals.

Synthesis Analysis

Synthesis of pyridine derivatives involves several steps including chlorination, fluorination, and methoxylation. The synthesis method depends on the substitution pattern on the pyridine ring and the types of functional groups attached. For instance, compounds similar to 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine can be synthesized from nicotinamide via processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving yields up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, typically exhibits variations in bond lengths and angles that can significantly influence their chemical reactivity and physical properties. X-ray crystallography can reveal the precise three-dimensional arrangement of atoms within these molecules (A. Moustafa, A. S. Girgis, 2007).

Scientific Research Applications

  • Agrochemical Industry

    • Trifluoromethylpyridines (TFMPs) and their derivatives are key structural ingredients in the development of many agrochemical compounds .
    • They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
    • The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
  • Pharmaceutical Industry

    • TFMPs are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • TFMPs can be used in the synthesis of metal-organic frameworks (MOFs) .
  • Preparation of (trifluoromethyl)pyridyllithiums

    • Trifluoromethylpyridines can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
    • This process involves the reaction of a trifluoromethylpyridine with an organolithium reagent to form a (trifluoromethyl)pyridyllithium .
    • These compounds can then be used as intermediates in the synthesis of other organic compounds .
  • Synthesis of Methiodide Salts

    • Trifluoromethylpyridines can also be used in the synthesis of methiodide salts .
    • Methiodide salts are often used as intermediates in organic synthesis .
  • Regioexhaustive Functionalization

    • 2-Chloro-5-(trifluoromethyl)pyridine, a derivative of “3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine”, can be used as a model substrate to investigate the regioexhaustive functionalization .
    • Regioexhaustive functionalization is a process in which all possible sites of a molecule are functionalized .
  • Fluorinated Organic Chemicals

    • Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .
    • The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
  • Pesticides

    • In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
    • Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
  • Animal Health Products

    • Several trifluoromethylpyridine (TFMP) derivatives are also used in the veterinary industries .
    • Two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Functional Materials

    • Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine .
    • The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Safety And Hazards

When handling 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-chloro-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRBUQUZQJTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371482
Record name 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

CAS RN

175136-17-1
Record name 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Skrotzki - 2021 - ruor.uottawa.ca
Chemical processes and reactions are never perfect; there are always some problems in scope, scalability, applicability or safety. Sometimes, if these limitations pose a seemingly …
Number of citations: 3 ruor.uottawa.ca

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